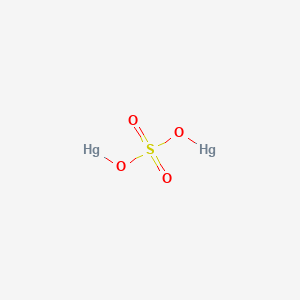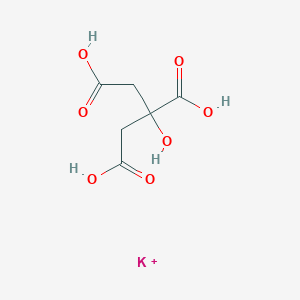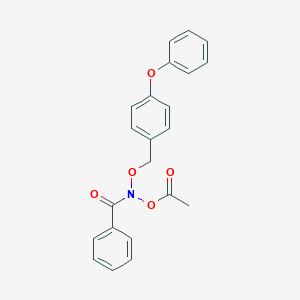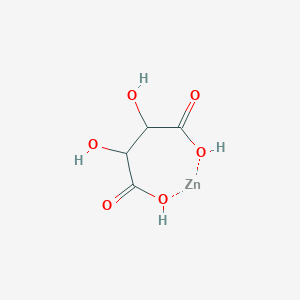
2,3-Dihydroxybutanedioic acid;ZINC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxybutanedioic acid, also known as tartaric acid, is a naturally occurring organic acid found in many fruits such as grapes, bananas, and tamarinds. It is widely used in the food industry as a flavor enhancer, stabilizer, and acidulant. Zinc is a trace element that is essential for human health and is involved in many physiological processes, including immune function, wound healing, and DNA synthesis. In
作用机制
The mechanism of action of 2,3-Dihydroxybutanedioic acid;ZINC is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cancer development.
生化和生理效应
2,3-Dihydroxybutanedioic acid;ZINC has been shown to have a wide range of biochemical and physiological effects. It can improve insulin sensitivity, reduce blood pressure, and lower cholesterol levels. It can also enhance immune function and promote wound healing.
实验室实验的优点和局限性
The advantages of using 2,3-Dihydroxybutanedioic acid;ZINC in lab experiments include its low toxicity, high stability, and availability. However, its efficacy may vary depending on the experimental conditions, and its effects may be influenced by other factors such as diet and lifestyle.
未来方向
There are many potential future directions for research on 2,3-Dihydroxybutanedioic acid;ZINC. These include exploring its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's, investigating its potential as a therapeutic agent for cancer, and studying its role in immune function and inflammation. Additionally, further research is needed to determine the optimal dosage and administration of 2,3-Dihydroxybutanedioic acid;ZINC for different conditions.
合成方法
2,3-Dihydroxybutanedioic acid can be synthesized by the oxidation of 2,3-Dihydroxybutanedioic acid;ZINC acid using potassium permanganate or hydrogen peroxide. Zinc can be obtained from zinc ores or recycled from zinc-containing materials such as batteries and galvanized steel.
科学研究应用
2,3-Dihydroxybutanedioic acid;ZINC has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential to improve cognitive function and memory.
属性
CAS 编号 |
22570-08-7 |
|---|---|
产品名称 |
2,3-Dihydroxybutanedioic acid;ZINC |
分子式 |
C4H6O6Zn |
分子量 |
215.5 g/mol |
IUPAC 名称 |
2,3-dihydroxybutanedioic acid;zinc |
InChI |
InChI=1S/C4H6O6.Zn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10); |
InChI 键 |
XJYXFGBRNDJLPC-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)O)(C(=O)O)O.[Zn] |
规范 SMILES |
C(C(C(=O)O)O)(C(=O)O)O.[Zn] |
同义词 |
ZnC4H4O6.2H2O, Butanedioic acid-2.3-dihydroxy zinc salt dihyd |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




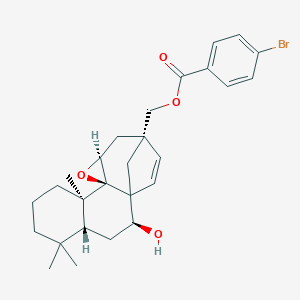
![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)

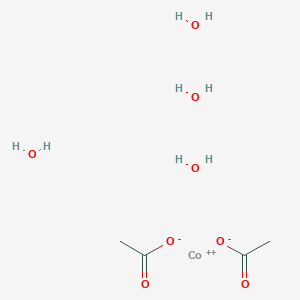



![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)
